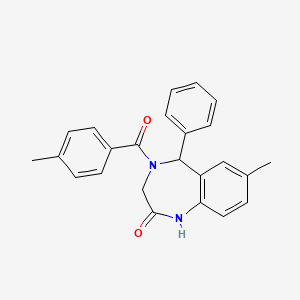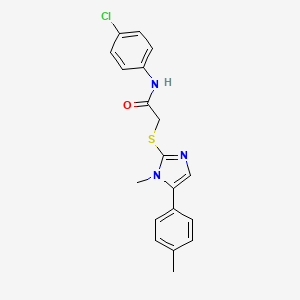![molecular formula C21H20N2O3 B2744218 N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 439120-84-0](/img/structure/B2744218.png)
N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the linear formula C21H20N2O3 . It belongs to the class of compounds known as pyrroles, which are biologically active scaffolds possessing diverse activities .
Chemical Reactions Analysis
Specific chemical reactions involving “N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” are not detailed in the resources. Pyrrole derivatives are known to undergo various chemical reactions, but the specifics would depend on the exact structure and conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.33 . Other specific physical and chemical properties are not provided in the resources.Applications De Recherche Scientifique
Amine Protection/Deprotection in Organic Synthesis
The methoxyphenyl component of Oprea1_566269 can be utilized as a chemoselective reagent for the protection and deprotection of amines in organic synthesis. This process is crucial for the stepwise construction of complex molecules, allowing for selective reactions to occur without interference from other functional groups .
Leishmanicidal Activity
Oprea1_566269 has shown potential as a treatment for leishmaniasis. Studies have indicated that it can induce apoptosis in the parasite Leishmania mexicana, suggesting its use as a leishmanicidal agent. This application is particularly significant given the limited treatment options currently available for leishmaniasis .
Ultrastructural Studies of Parasites
The compound has been used in ultrastructural studies to observe the effects of potential leishmanicidal agents on the cellular structure of parasites. Such studies are essential for understanding the mechanism of action of new drugs and for the development of more effective treatments .
Recombinant Enzyme Inhibition
Oprea1_566269 has been reported to inhibit the activity of recombinant L. mexicana arginase, an enzyme that plays a role in the metabolism of the parasite. Inhibiting this enzyme could starve the parasite of essential compounds, thereby reducing its viability .
ROS Production and Apoptosis Induction
The compound triggers the production of reactive oxygen species (ROS) and induces apoptosis in parasites. This application is crucial for the development of drugs that can effectively kill parasites without harming the host organism .
In Vivo Leishmanicidal Activity
In vivo studies have demonstrated that Oprea1_566269 reduces the parasite load in an experimental model of cutaneous leishmaniasis. This suggests that the compound could be developed into a medication for treating this disease in humans .
Photoluminescence Regulation in Material Science
While not directly related to Oprea1_566269, the methoxyphenyl component is structurally similar to compounds used in the regulation of photoluminescence in materials science. This field explores the properties of materials that emit light when excited, which has applications in creating more efficient light-emitting diodes and other optoelectronic devices .
Synthetic Methodology Development
The unique structure of Oprea1_566269 could inspire the development of new synthetic methodologies. By studying how such compounds are synthesized, chemists can develop new reactions and strategies for constructing similar molecules, which can have broad applications in drug development and materials science .
Orientations Futures
Pyrrole derivatives, including this compound, are considered valuable in drug research and development due to their diverse biological activities . They are seen as a potential source of biologically active compounds and can be found in many natural products . Therefore, future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-7-3-5-9-17(14)20(24)16-11-18(22-13-16)21(25)23-12-15-8-4-6-10-19(15)26-2/h3-11,13,22H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWIFAFQIMEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

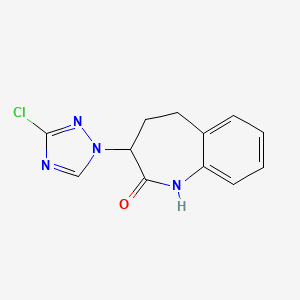
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![(5-Fluoropyridin-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2744141.png)
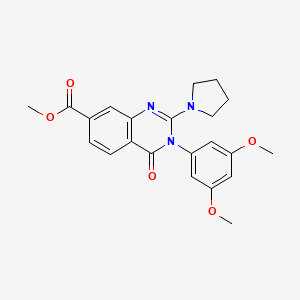

![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)
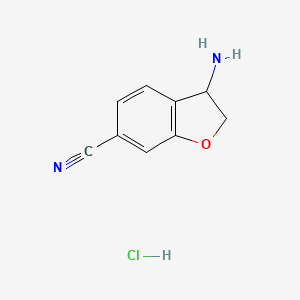
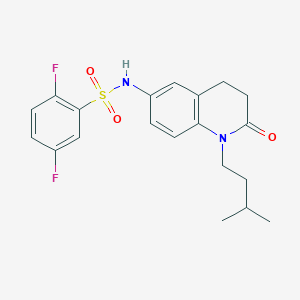
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)
![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
